molecular formula C22H17N3O6S2 B11280075 methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B11280075
M. Wt: 483.5 g/mol
InChI Key: JEOGFFXLLAPSKG-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Condensation reactions: These involve the combination of smaller molecules to form larger, more complex structures.

    Cyclization reactions: These are used to form the thiazoloquinazoline ring system.

    Esterification reactions: These are employed to introduce the ethoxycarbonyl and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

Methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[4-(methoxycarbonyl)phenyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
  • Ethyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

Uniqueness

Methyl 3-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is unique due to its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H17N3O6S2

Molecular Weight

483.5 g/mol

IUPAC Name

methyl 3-[(4-ethoxycarbonylphenyl)carbamoyl]-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

InChI

InChI=1S/C22H17N3O6S2/c1-3-31-21(29)11-4-7-13(8-5-11)23-19(27)16-17-24-18(26)14-9-6-12(20(28)30-2)10-15(14)25(17)22(32)33-16/h4-10H,3H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

JEOGFFXLLAPSKG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C3NC(=O)C4=C(N3C(=S)S2)C=C(C=C4)C(=O)OC

Origin of Product

United States

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